1-(2,3-Dihydroindol-1-yl)-2-[4-[(4-methoxypyrimidin-2-yl)amino]piperidin-1-yl]ethanone
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Overview
Description
1-(2,3-Dihydroindol-1-yl)-2-[4-[(4-methoxypyrimidin-2-yl)amino]piperidin-1-yl]ethanone is a complex organic compound that features a unique combination of indole, piperidine, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-[4-[(4-methoxypyrimidin-2-yl)amino]piperidin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as 2,3-dihydroindole, which can be synthesized via Fischer indole synthesis.
Piperidine Derivative Preparation: The piperidine ring can be introduced through nucleophilic substitution reactions.
Pyrimidine Attachment: The 4-methoxypyrimidine group is often introduced via a coupling reaction, using reagents like pyrimidine-4-carboxylic acid derivatives.
Final Coupling: The final step involves coupling the indole and piperidine derivatives under conditions that promote the formation of the ethanone linkage, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydroindol-1-yl)-2-[4-[(4-methoxypyrimidin-2-yl)amino]piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(2,3-Dihydroindol-1-yl)-2-[4-[(4-methoxypyrimidin-2-yl)amino]piperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-[4-[(4-methoxypyrimidin-2-yl)amino]piperidin-1-yl]ethanone is not fully understood but is believed to involve:
Molecular Targets: Potential targets include neurotransmitter receptors and enzymes involved in signal transduction pathways.
Pathways Involved: The compound may modulate pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
- 1-(2,3-Dihydroindol-1-yl)-2-[4-(aminopiperidin-1-yl)]ethanone
- 1-(2,3-Dihydroindol-1-yl)-2-[4-(pyrimidin-2-yl)amino]piperidin-1-yl]ethanone
Uniqueness: 1-(2,3-Dihydroindol-1-yl)-2-[4-[(4-methoxypyrimidin-2-yl)amino]piperidin-1-yl]ethanone is unique due to the presence of the methoxypyrimidine group, which may confer distinct pharmacological properties compared to its analogs. This structural feature could influence its binding affinity and specificity for biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-[(4-methoxypyrimidin-2-yl)amino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-18-6-10-21-20(23-18)22-16-8-11-24(12-9-16)14-19(26)25-13-7-15-4-2-3-5-17(15)25/h2-6,10,16H,7-9,11-14H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKBHZFVQUQKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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